

Reactive red 45 chemical properties and structure

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Compound of Interest

Compound Name: *Reactive red 45*

Cat. No.: *B1210583*

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An In-Depth Technical Guide to **Reactive Red 45**: Chemical Properties, Structure, and Experimental Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of **Reactive Red 45** (C.I. 18209), a single azo class anionic dye. It is intended for researchers, scientists, and professionals in drug development and materials science who may utilize this compound in their work. This guide covers its core chemical data, structural information, and detailed experimental protocols for its synthesis and application in environmental remediation studies.

Core Chemical and Physical Properties

Reactive Red 45 is a water-soluble dye known for its ability to form strong covalent bonds with cellulosic fibers, making it a common choice in the textile industry.^{[1][2]} Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Properties of **Reactive Red 45**

Property	Value	Reference(s)
Chemical Name	Reactive Red 45	[3]
C.I. Name	C.I. Reactive Red 45, C.I. 18209	[3][4]
CAS Number	12226-22-1, 70210-46-7	[3][4]
Molecular Formula	$C_{27}H_{19}ClN_7Na_3O_{10}S_3$	[3][4]
Molecular Weight	802.10 g/mol	[3][4]
Synonyms	Reactive Red P-3B, Cibacron Brilliant Red 3B-P, Active Brilliant Red 6S, Jakofix Brilliant Red H3B	[3]
Molecular Structure	Single Azo Class	[4]
General Properties	Anionic, water-soluble dye. Forms covalent bonds with substrates under alkaline conditions.	[2]

Table 2: Spectroscopic and Physical Properties of **Reactive Red 45**

Property	Value	Notes
Physical Appearance	Red powder	General description for reactive dyes of this class.
Solubility	Water Soluble	Reactive dyes are designed to be soluble in water for dyeing processes. ^[2] A specific quantitative value (g/L) for Reactive Red 45 is not readily available.
Absorption Maximum (λ_{max})	~512-542 nm	This is an approximate value. Spectrophotometric analysis of similar red reactive dyes, Red-5B and Red S3B, showed λ_{max} values of 512 nm and 542 nm, respectively.

Chemical Structure

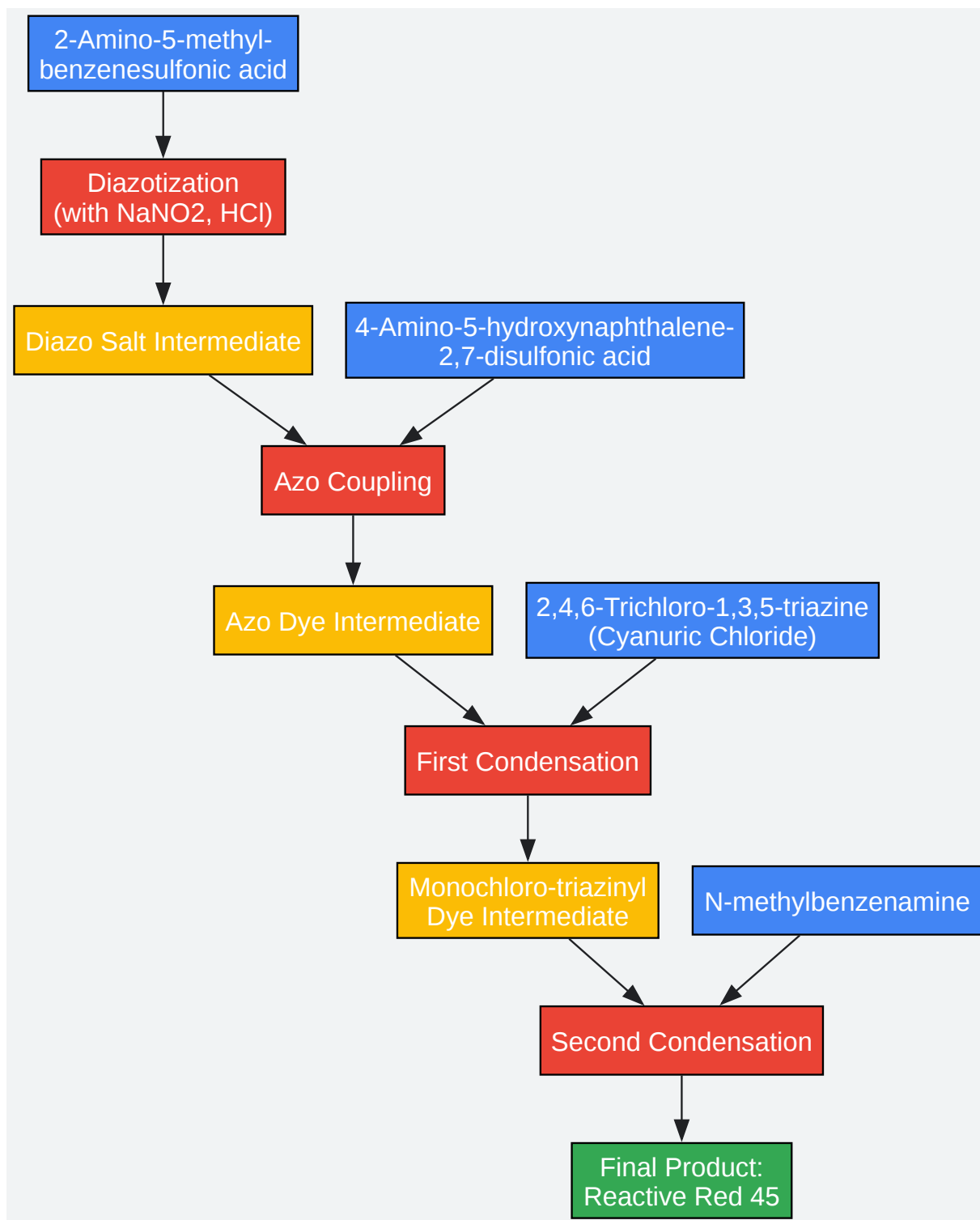
The chemical structure of **Reactive Red 45** is characterized by a substituted naphthalene ring system linked via an azo bond to a phenyl ring, and a reactive triazine group. The triazine ring is the site for covalent bond formation with hydroxyl groups on cellulose or other substrates.

Caption: Chemical structure of **Reactive Red 45**.

Experimental Protocols

Manufacturing Process Workflow

The synthesis of **Reactive Red 45** is a multi-step process involving diazotization, azo coupling, and two condensation reactions. The general workflow is outlined below.^[4]



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Caption: Manufacturing workflow for **Reactive Red 45**.

Protocol Outline:

- **Diazotization:** 2-Amino-5-methylbenzenesulfonic acid is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures to form a diazonium salt.
- **Azo Coupling:** The resulting diazonium salt is coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid to form the chromophoric azo dye intermediate.
- **First Condensation:** The azo dye intermediate is then reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This is a nucleophilic substitution reaction where one chlorine atom on the triazine ring is displaced.
- **Second Condensation:** Finally, N-methylbenzenamine is reacted with the monochloro-triazinyl intermediate to displace a second chlorine atom, yielding the final **Reactive Red 45** product.

Protocol for Adsorptive Removal from Aqueous Solution

This protocol is based on batch adsorption experiments using activated carbon derived from *Catha edulis* stems as a potential biosorbent. It is designed to determine the optimal conditions for dye removal.

Materials and Equipment:

- **Reactive Red 45** dye stock solution (e.g., 1000 mg/L)
- Adsorbent (e.g., activated carbon)
- pH meter
- Orbital shaker
- Spectrophotometer
- 0.1 M HCl and 0.1 M NaOH for pH adjustment
- Conical flasks

Methodology:

- Preparation of Dye Solutions: Prepare a series of dye concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution with deionized water.
- Batch Adsorption Experiments:
 - For each experiment, add a specific amount of adsorbent (e.g., an adsorbent dose of 10.5 g/L) to a conical flask containing a known volume and concentration of the dye solution (e.g., 50 mL of 50.4 mg/L).
 - Adjust the initial pH of the solution to the desired value (e.g., pH 3.05) using 0.1 M HCl or 0.1 M NaOH.
 - Place the flasks on an orbital shaker at a constant speed and temperature.
- Effect of Contact Time:
 - Agitate the flasks for different time intervals (e.g., 5, 10, 20, 30, 40, 60 minutes).
 - After each time interval, withdraw a sample, centrifuge or filter to separate the adsorbent, and measure the final dye concentration in the supernatant using a spectrophotometer at the dye's λ_{max} .
- Data Analysis:
 - Calculate the percentage of dye removal using the formula: $\text{Removal (\%)} = [(C_0 - C_e) / C_0] \times 100$ where C_0 is the initial dye concentration and C_e is the equilibrium dye concentration.
 - The optimal conditions found in a representative study were a pH of 3.05, an adsorbent dose of 10.5 g/L, a contact time of 38.79 minutes, and an initial dye concentration of 50.4 mg/L, which resulted in a maximum removal efficiency of 94.5%.

Protocol for Degradation by Advanced Oxidation Processes (AOPs)

This protocol describes the degradation of **Reactive Red 45** using UV irradiation in the presence of hydrogen peroxide (H_2O_2).

Materials and Equipment:

- **Reactive Red 45** dye solutions (e.g., 50 mg/L and 100 mg/L)
- Hydrogen peroxide (H_2O_2) solution (30%)
- UV lamp/photoreactor
- Spectrophotometer
- Magnetic stirrer and stir bars
- Beakers

Methodology:

- Sample Preparation: Prepare aqueous solutions of **Reactive Red 45** at desired concentrations (e.g., 50 mg/L and 100 mg/L).
- Degradation Procedure:
 - Place a known volume of the dye solution into a beaker with a magnetic stir bar.
 - Add the desired concentration of H_2O_2 (e.g., 1 mL/L).
 - Place the beaker in the UV photoreactor and begin irradiation.
- Time-Course Analysis:
 - Expose the solution to UV light for various durations (e.g., 30, 60, 90, 120, 150, 180 minutes).
 - At each time point, withdraw a small aliquot of the solution.
 - Measure the absorbance of the aliquot at the λ_{max} of the dye using a spectrophotometer to determine the remaining dye concentration.

- Data Analysis:
 - Calculate the degradation percentage at each time point.
 - A study found that for a 50 mg/L solution, degradation reached 88.85% after 180 minutes of UV exposure with 1 mL/L of H₂O₂.^{[1][3]} For a 100 mg/L solution under the same conditions, degradation was 77.7%.^{[1][3]}

Analytical Method: Detection by Reductive Cleavage and LC-ESI-MS/MS

Due to its ability to bind covalently, detecting **Reactive Red 45** in a matrix (e.g., textiles, food) requires cleavage of the azo bond. This protocol outlines a method for its detection.

Methodology:

- Sample Preparation:
 - Dissolve or suspend the sample (e.g., 0.5 g of a spice mixture) in water (e.g., 15.0 mL).
 - Treat with an ultrasonic bath for 5 minutes to aid dissolution.
- Reductive Cleavage:
 - Add 1.0 mL of a SnCl₂/20%-HCl solution (250 mg/mL) to the sample.
 - Heat the mixture at 100 °C until the color is completely discharged. This step cleaves the azo bond (-N=N-).
 - Centrifuge the cooled, colorless sample (e.g., at 11,000 rcf for 10 minutes) to pellet any solid material.
- Solid Phase Extraction (SPE) Cleanup:
 - Combine the supernatant from the centrifugation step.
 - Process the combined supernatants through an appropriate SPE cartridge (e.g., Strata-X-C) to enrich the characteristic cleavage products (aromatic amines).

- Analysis:
 - Elute the amines from the SPE cartridge.
 - Analyze the eluate using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) to identify and quantify the specific aromatic amines that are characteristic cleavage products of **Reactive Red 45**.

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